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molecular formula C5H7NO3 B8292814 2-Amino-5-hydroxy-3-pentynoic acid

2-Amino-5-hydroxy-3-pentynoic acid

Cat. No. B8292814
M. Wt: 129.11 g/mol
InChI Key: XJJKPATZUJZAIE-UHFFFAOYSA-N
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Patent
US05416076

Procedure details

A mixture of glyoxylic acid monohydrate (23 g, 250 mmol), propargyl alcohol (16.8 g, 300 mmol ), copper (II) chloride (3.2 g, 25 mmol) and ammonium acetate (49 g, 600 mmol) in ethanol (100 ml) is heated under reflux for 6 h. Then the reaction mixture is concentrated in vacuo, diluted with water (50 ml), acidified to pH 5 with 1N HCl and washed twice with ether (100 ml). Then the aqueous solution is poured on an ion exchange resin column (DOWEX 50, H+) The column is eluted with 1M ammonium hydroxide to give the title compound 2-amino-5-hydroxy-3-pentynoic acid.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[C:2]([OH:6])(=[O:5])[CH:3]=O.[CH2:7]([OH:10])[C:8]#[CH:9].C([O-])(=O)C.[NH4+:15]>C(O)C.[Cu](Cl)Cl>[NH2:15][CH:3]([C:9]#[C:8][CH2:7][OH:10])[C:2]([OH:6])=[O:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
16.8 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
49 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture is concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (50 ml)
WASH
Type
WASH
Details
washed twice with ether (100 ml)
ADDITION
Type
ADDITION
Details
Then the aqueous solution is poured on an ion exchange resin column (DOWEX 50, H+) The column
WASH
Type
WASH
Details
is eluted with 1M ammonium hydroxide

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)O)C#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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